Pulchinenoside E2

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O21/c1-23-32(57)41(73-44-38(63)36(61)40(28(21-55)70-44)72-43-37(62)35(60)34(59)27(20-54)69-43)39(64)45(68-23)74-42-33(58)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,47(65)66)18-16-51(24,52)7/h9,23,25-46,54-64H,10-22H2,1-8H3,(H,65,66)/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZQZWUCOHKED-BXROMGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Pulchinenoside E2?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchinenoside E2, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Pulsatilla chinensis, has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and analysis, and an exploration of its mechanism of action, with a particular focus on its recently discovered role as a dual inhibitor of STAT3 and autophagy in the context of cancer therapy. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex triterpenoid saponin. Its fundamental physicochemical properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | - | |

| Source | Roots of Pulsatilla chinensis (Bunge) Regel | [1][2][3] |

| Appearance | White amorphous powder | Inferred from general properties of isolated saponins (B1172615) |

| CAS Number | 244202-36-6 | [2] |

Structural and Molecular Data

| Property | Value | Reference |

| Molecular Formula | C₅₃H₈₆O₂₁ | [2] |

| Molecular Weight | 1059.24 g/mol | [2] |

Spectroscopic Data

-

¹H and ¹³C NMR Spectroscopy: Detailed one- and two-dimensional NMR experiments were utilized to determine the complex structure of the aglycone and the sugar moieties, as well as their linkage points.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to confirm the molecular weight and elemental composition of the molecule.

Note: Specific peak assignments for ¹H and ¹³C NMR and detailed fragmentation patterns from mass spectrometry would be found in the original isolation paper by Mimaki et al. (1999), which was not available in full text.

Solubility and Stability

| Property | Description | Reference |

| Solubility | Soluble in DMSO. | [4] |

| Storage | For long-term storage, it is recommended to store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | Inferred from supplier data |

Note: Quantitative solubility data and a definitive melting point have not been found in the reviewed literature.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, most notably its cytotoxic and anti-metastatic effects on cancer cells.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human leukemia (HL-60) cells with an IC₅₀ value of 2.6 µg/mL.[1][2][3]

Dual Inhibition of STAT3 and Autophagy in Triple-Negative Breast Cancer

Recent groundbreaking research has identified this compound as a potent dual-functional inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling and autophagy, which are critical drivers of metastasis in triple-negative breast cancer (TNBC).[5][6][7]

-

STAT3 Inhibition: this compound directly binds to STAT3, inhibiting its phosphorylation. This is a key activation step for STAT3, and its inhibition leads to the downregulation of downstream pro-metastatic genes.[5][6][7]

-

Autophagy Inhibition: The compound also induces lysosomal dysfunction, which impairs the process of autophagy. Pro-survival autophagy is a mechanism that cancer cells use to withstand stress and facilitate metastasis.[5][6][7]

The concurrent inhibition of these two pathways by this compound results in a synergistic suppression of TNBC cell migration and invasion.[5][6][7]

Caption: this compound's dual inhibitory mechanism on STAT3 signaling and autophagy in TNBC.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the methods described for the isolation of triterpenoid saponins from Pulsatilla chinensis.

-

Extraction: The dried and powdered roots of Pulsatilla chinensis are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is typically found in the n-butanol extract.

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or reversed-phase (ODS) silica gel, and potentially by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against HL-60 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a predetermined optimal density and incubated to allow for cell attachment and growth.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of this compound relative to an untreated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then determined.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is based on the methodology used to assess the effect of this compound on STAT3 signaling.

-

Cell Lysis: TNBC cells, after treatment with this compound, are washed with cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with well-defined cytotoxic and anti-metastatic properties. Its unique dual-inhibitory action on the STAT3 and autophagy pathways in triple-negative breast cancer highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy, safety, and pharmacokinetic properties, as well as to explore its potential in other therapeutic areas. The detailed information provided in this guide aims to facilitate and inspire future investigations into this compelling molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. gentaur.com [gentaur.com]

- 4. Pulchinenosides from Pulsatilla Chinensis Increase P-Glycoprotein Activity and Induce P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A dual-functional STAT3 and autophagy inhibitor with potent anti-metastatic activity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A dual-functional STAT3 and autophagy inhibitor with potent anti-metastatic activity in triple-negative breast cancer. | Read by QxMD [read.qxmd.com]

- 7. researchgate.net [researchgate.net]

Pulchinenoside E2: A Technical Guide on its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E2 is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound, understanding its source, abundance, and methods for isolation is critical for further research and development. This technical guide provides a comprehensive overview of this compound, with a focus on its origin, known concentrations in its natural source, and detailed protocols for its extraction and purification.

This compound is isolated from the roots of Pulsatilla chinensis (Bunge) Regel, a plant belonging to the Ranunculaceae family.[1][2] This plant has a history of use in traditional Chinese medicine.[3][4] The saponins (B1172615) extracted from Pulsatilla chinensis are being investigated for various pharmacological activities, including anti-inflammatory and antitumor effects.[4]

Natural Abundance of Pulchinenosides in Pulsatilla chinensis

The table below summarizes the relative abundance of five major pulchinenosides found in a Pulsatilla chinensis saponins (PRS) extract.[3]

| Compound | Aglycone Type | Relative Abundance in PRS Extract (%) |

| Pulchinenoside BD | Hederagenin | 24.1 |

| Pulchinenoside B10 | Oleanolic Acid | 13.5 |

| Pulchinenoside B7 | Oleanolic Acid | 12.4 |

| Pulchinenoside B11 | Oleanolic Acid | 8.5 |

| Pulchinenoside B3 | Hederagenin | 7.4 |

Data sourced from Liu Y, et al. (2020).[3]

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound involves a multi-step process that begins with the extraction of total saponins from the roots of Pulsatilla chinensis, followed by chromatographic purification to isolate the specific compound.

Preparation of Total Saponin Extract from Pulsatilla chinensis

This protocol is adapted from a method described for the extraction of Pulsatilla chinensis saponins (PRS).[3]

Materials:

-

Dried roots of Pulsatilla chinensis

-

70% Ethanol (B145695) (EtOH) in water

-

D101 macroporous resin

-

Ethanol (various concentrations for elution)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Take 2.5 kg of dried and powdered roots of Pulsatilla chinensis.

-

Perform reflux extraction with 70% ethanol three times.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a residue. From 2.5 kg of starting material, approximately 280 g of residue can be expected.[3]

-

-

Initial Purification by Macroporous Resin Chromatography:

-

Load the 280 g of residue onto a D101 macroporous resin column.

-

Elute the column using a water-ethanol gradient.

-

Collect the fractions eluted with 60% ethanol.

-

Combine the 60% ethanol fractions and freeze-dry to obtain the total Pulsatilla chinensis saponins (PRS) powder. Approximately 125 g of PRS powder can be obtained from 280 g of residue.[3]

-

Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

While a specific, detailed protocol for the preparative HPLC isolation of this compound was not found in the reviewed literature, a general methodology for the separation of triterpenoid saponins from Pulsatilla chinensis can be outlined. The successful isolation of individual pulchinenosides requires careful optimization of the chromatographic conditions.

General Principles for Preparative HPLC Method Development:

-

Analytical Method Development: Begin by developing a robust analytical HPLC method to achieve good separation of the target compound, this compound, from other saponins in the PRS extract. A C18 column is commonly used for the separation of saponins.[4]

-

Method Scaling: Once a satisfactory analytical separation is achieved, the method can be scaled up to a preparative scale. This involves selecting a preparative column with the same stationary phase and proportionally adjusting the flow rate and injection volume.

-

Gradient Optimization: Gradient elution is typically necessary for separating complex mixtures like saponin extracts. The gradient profile (the change in mobile phase composition over time) should be optimized to maximize the resolution between this compound and its closest eluting impurities.

-

Loading Studies: To maximize throughput, overloading the column is a common practice in preparative chromatography. Both concentration overloading (injecting a highly concentrated sample) and volume overloading (injecting a large volume of a less concentrated sample) can be employed. The optimal loading conditions need to be determined experimentally to achieve the desired purity and yield.

-

Fraction Collection: A fraction collector is used to collect the eluent containing the purified this compound. The collection can be triggered by time or by the detector signal (e.g., UV absorbance).

Illustrative Preparative HPLC Parameters (to be optimized):

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

-

Mobile Phase:

-

A: Water with a modifier (e.g., 0.1% formic acid)

-

B: Acetonitrile or Methanol with a modifier (e.g., 0.1% formic acid)

-

-

Gradient: A linear or step gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: Scaled up from the analytical method (e.g., 10-20 mL/min).

-

Detection: UV detector at a suitable wavelength (e.g., 205 nm for saponins).

-

Injection Volume: Dependent on the loading capacity of the column and the concentration of the sample.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound

Recent research has highlighted the potential of this compound as an anti-cancer agent, specifically through its inhibitory effects on key signaling pathways involved in tumor progression and survival.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer. This persistent activation promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. This compound has been identified as a dual-functional inhibitor of STAT3 signaling.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Autophagy Signaling Pathway

Autophagy is a cellular process responsible for the degradation of cellular components. In the context of cancer, autophagy can have a dual role, either promoting cell survival under stress conditions or leading to cell death. In some cancers, pro-survival autophagy can contribute to therapeutic resistance. This compound has been shown to also inhibit this pro-survival autophagy.

Caption: Inhibition of pro-survival autophagy by this compound.

Conclusion

This compound, a triterpenoid saponin from the roots of Pulsatilla chinensis, represents a promising natural product for further investigation in drug development, particularly in the field of oncology. While detailed quantitative data on its natural abundance remains to be fully elucidated, established protocols for the extraction of total saponins provide a solid foundation for its isolation. The subsequent purification of this compound requires careful optimization of preparative chromatographic techniques. The demonstrated inhibitory activity of this compound on the STAT3 and autophagy signaling pathways provides a strong rationale for its continued exploration as a potential therapeutic agent. This guide provides researchers and drug development professionals with the foundational knowledge required to pursue further studies on this intriguing natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Pulchinenosides from Pulsatilla Chinensis Increase P-Glycoprotein Activity and Induce P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Evaluation of Pulsatilla chinensis Total Saponin Extracts via Quantitative Analysis of Multicomponents by Single Marker Method Combined with Systematic Quantified Fingerprint Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Pulchinenoside E2 in Pulsatilla chinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchinenoside E2, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Pulsatilla chinensis (Bunge) Regel, has garnered interest for its potential pharmacological activities. Triterpenoid saponins (B1172615) are key bioactive constituents of this traditional medicinal plant. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of triterpenoid saponin biosynthesis in plants. While the complete enzymatic cascade in Pulsatilla chinensis is yet to be fully elucidated, this document synthesizes available data to present a putative pathway, details relevant experimental protocols for its investigation, and furnishes quantitative data where available. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential biotechnological production of this and related compounds.

Introduction to this compound and Triterpenoid Saponin Biosynthesis

Pulsatilla chinensis, a member of the Ranunculaceae family, is a perennial herb with a long history of use in traditional medicine. Its roots are rich in triterpenoid saponins, which are believed to be responsible for many of its therapeutic effects. These saponins are a diverse class of natural products characterized by a triterpenoid aglycone backbone linked to one or more sugar moieties.

The biosynthesis of triterpenoid saponins is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256). This precursor is synthesized via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. The resulting triterpenoid skeleton then undergoes a series of modifications, primarily oxidation and glycosylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively. These modifications are responsible for the vast structural diversity of saponins found in nature.

This compound is a triterpenoid saponin that has been isolated from the roots of P. chinensis. Based on the analysis of related compounds from this plant, this compound is proposed to be a glycoside of hederagenin (B1673034), which itself is a derivative of the oleanane (B1240867) triterpenoid, β-amyrin.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Pulsatilla chinensis can be conceptually divided into four main stages:

-

Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: This stage involves the well-established MVA and MEP pathways, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 30-carbon molecule, squalene, which is then epoxidized to 2,3-oxidosqualene.

-

Cyclization to form the β-Amyrin Skeleton: The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In P. chinensis, oxidosqualene cyclase (OSC) enzymes catalyze this reaction. Research has identified OSCs in Pulsatilla species that produce β-amyrin, the precursor to the oleanane class of triterpenoids.

-

Modification of the β-Amyrin Backbone by CYP450s: The β-amyrin skeleton undergoes a series of oxidative modifications catalyzed by CYP450 enzymes. For the formation of the hederagenin aglycone of this compound, two key oxidation steps are required:

-

C-28 oxidation: A CYP450 enzyme oxidizes the C-28 methyl group of β-amyrin to a carboxylic acid, forming oleanolic acid.

-

C-23 hydroxylation: Another CYP450 hydroxylates oleanolic acid at the C-23 position to yield hederagenin.

-

-

Glycosylation of Hederagenin by UGTs: The final stage in the biosynthesis of this compound involves the sequential attachment of sugar moieties to the hederagenin aglycone. This process is catalyzed by a series of specific UGTs that utilize activated sugar donors, such as UDP-glucose, UDP-arabinose, and UDP-rhamnose. The precise sugar chain and linkages in this compound determine the specific UGTs involved. Based on the structures of other known pulchinenosides, a plausible glycosylation sequence would involve the attachment of an arabinose residue to the C-3 hydroxyl group of hederagenin, followed by the addition of a rhamnose and then a glucose molecule to the arabinose.

Visualizing the Pathway

Quantitative Data

Currently, there is a scarcity of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway in Pulsatilla chinensis. However, transcriptomic and metabolomic studies on P. chinensis callus cultures have provided some insights into the general terpenoid metabolism.

| Gene/Metabolite Class | Regulation in response to Salicylic (B10762653) Acid Elicitor | Fold Change (approx.) | Reference |

| Terpenoid backbone biosynthesis genes | Upregulated | Varies | [1] |

| Triterpenoid Saponins | Increased accumulation | Not specified for this compound | [1] |

| Pulsatilla saponin B4 | Increased accumulation | up to 1.99% of dry weight | [1] |

Table 1: Summary of Quantitative Data from Transcriptomic and Metabolomic Analyses of Pulsatilla chinensis Callus.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.

Cloning of Candidate Genes (CYP450s and UGTs)

This protocol outlines the steps for isolating the full-length coding sequences of candidate genes from P. chinensis.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of P. chinensis using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known plant CYP450s and UGTs involved in triterpenoid biosynthesis. PCR is performed on the cDNA to amplify partial gene fragments.

-

Rapid Amplification of cDNA Ends (RACE): 5' and 3' RACE are performed using gene-specific primers designed from the partial fragments to obtain the full-length cDNA sequences.

-

Cloning: The full-length cDNA is amplified by PCR and cloned into an appropriate expression vector, such as pET-28a(+) for bacterial expression or pYES2/CT for yeast expression.

Heterologous Expression and Functional Characterization of a Candidate CYP450

This protocol describes the expression of a candidate CYP450 in a microbial host to determine its enzymatic activity.

-

Transformation: The expression vector containing the candidate CYP450 gene is transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae.

-

Protein Expression: The transformed cells are cultured and induced to express the recombinant protein.

-

Microsome Isolation: For membrane-bound CYP450s, microsomes are isolated from the host cells by differential centrifugation.

-

Enzyme Assay: The enzymatic activity is assayed by incubating the microsomes with the putative substrate (e.g., β-amyrin or oleanolic acid) and a source of reducing equivalents (NADPH).

-

Product Analysis: The reaction products are extracted and analyzed by HPLC and LC-MS to identify the modified triterpenoid.

Heterologous Expression and Functional Characterization of a Candidate UGT

This protocol details the characterization of a candidate UGT.

-

Protein Expression and Purification: The UGT is expressed in E. coli, and the soluble recombinant protein is purified using affinity chromatography.

-

Enzyme Assay: The activity of the purified UGT is assayed in a reaction mixture containing the purified enzyme, the acceptor substrate (e.g., hederagenin or a partially glycosylated intermediate), and an activated sugar donor (e.g., UDP-glucose).

-

Product Analysis: The reaction products are analyzed by HPLC and LC-MS to confirm the addition of the sugar moiety.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Pulsatilla chinensis provides a roadmap for the targeted discovery of the enzymes responsible for its formation. While significant progress has been made in understanding the general framework of triterpenoid saponin biosynthesis, the specific genes and enzymes from P. chinensis remain to be characterized. Future research should focus on:

-

Transcriptome and Genome Sequencing: Generating high-quality sequence data for P. chinensis will facilitate the identification of a complete set of candidate genes for the biosynthesis pathway.

-

Functional Genomics: Systematic functional characterization of the identified candidate genes will be crucial to confirm their roles in the pathway.

-

Metabolic Engineering: Once the pathway is fully elucidated, there is potential for the heterologous production of this compound and related compounds in microbial or plant-based systems, which could provide a sustainable source for these potentially valuable molecules.

This technical guide serves as a starting point for these future endeavors, providing the necessary background and methodological framework to accelerate research in this exciting field.

References

An In-depth Technical Guide to Pulchinenoside E2: Molecular Structure and Stereochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulchinenoside E2 is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Pulsatilla chinensis (Bunge) Regel, a plant used in traditional Chinese medicine.[1] This guide provides a comprehensive overview of its molecular structure, stereochemistry, and known biological activities, with a focus on its cytotoxic effects.

Molecular Structure and Properties

This compound is a complex glycoside with an oleanane-type triterpene aglycone. Its chemical identity is well-established through spectroscopic methods.

General Properties

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₆O₂₁ | --INVALID-LINK-- |

| Molecular Weight | 1059.24 g/mol | --INVALID-LINK-- |

| CAS Number | 244202-36-6 | --INVALID-LINK-- |

| Appearance | White to off-white powder | Inferred from typical appearance of isolated saponins |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

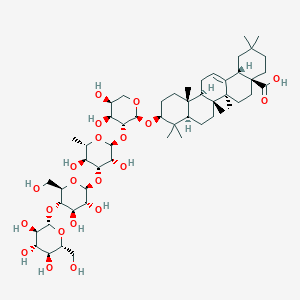

Structural Diagram

The gross structure of this compound, consisting of the aglycone and the attached sugar moieties, can be visualized as follows:

References

In vitro cytotoxicity of Pulchinenoside E2 on HL-60 cells

Technical Guide:

In Vitro Cytotoxicity of Pulsatilla chinensis Saponins (B1172615) on HL-60 Cells: A Review and Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human promyelocytic leukemia cell line, HL-60, is a cornerstone in cancer research for screening potential chemotherapeutic agents. Saponins derived from the medicinal plant Pulsatilla chinensis (Bai Tou Weng) have garnered significant interest for their cytotoxic activities against various cancer cell lines. While a substantial body of research exists on the anticancer properties of total saponin (B1150181) extracts and isolated compounds from this plant, specific data on Pulchinenoside E2's effect on HL-60 cells remains to be elucidated.

This technical guide summarizes the existing literature on the cytotoxicity of triterpene saponins from Pulsatilla chinensis against HL-60 cells, providing a basis for investigating this compound. We will detail the experimental methodologies employed in these studies and present the available quantitative data for comparison.

Cytotoxicity of Pulsatilla chinensis Saponins on HL-60 Cells

Research has demonstrated that saponin-rich fractions and isolated triterpene saponins from the roots of Pulsatilla chinensis exhibit cytotoxic effects on HL-60 human leukemia cells. A methanol (B129727) extract fraction containing several saponins showed significant cell growth inhibition.[1] Further studies on isolated saponins have begun to unravel the structure-activity relationships that govern their cytotoxic potential.[2]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of a saponin fraction from Pulsatilla chinensis on HL-60 cells.

| Compound/Fraction | Assay | Cell Line | Incubation Time | IC50 Value | Reference |

| MeOH eluate fraction | Cell Growth Inhibition | HL-60 | Not Specified | 5.1 µg/mL | [1] |

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Potential Mechanisms of Action

While the precise mechanism of this compound on HL-60 cells is unknown, studies on other cancer cell lines and related saponins offer valuable insights. This compound has been identified as a dual inhibitor of STAT3 signaling and autophagy in triple-negative breast cancer, where it suppresses STAT3 phosphorylation and induces lysosomal dysfunction.[3] Other saponins from Pulsatilla chinensis have been shown to induce apoptosis in various cancer cells.[4][5] The activation of the Bcl-2/Bax-caspase-3 signaling pathway has been observed in several cancer types treated with Pulsatilla saponins.

A proposed signaling pathway for the induction of apoptosis by saponins from Pulsatilla chinensis is illustrated below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxic activity of Pulsatilla chinensis saponins and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A dual-functional STAT3 and autophagy inhibitor with potent anti-metastatic activity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cytotoxicity of the compounds isolated from Pulsatilla chinensis saponins and apoptosis induced by 23-hydroxybetulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anti-proliferative Effects of Pulchinenoside E2 on Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchinenoside E2 (PSE2), a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Pulsatilla chinensis, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the anti-proliferative effects of PSE2 on breast cancer cells, with a particular focus on its dual-functional inhibitory role in STAT3 signaling and autophagy. This document synthesizes key quantitative data, details experimental methodologies for the evaluation of PSE2's effects, and visualizes the intricate signaling pathways and experimental workflows involved. The information presented herein is intended to support further research and drug development efforts targeting breast cancer.

Introduction

Breast cancer remains a significant global health challenge, with triple-negative breast cancer (TNBC) posing a particular clinical challenge due to its aggressive nature and lack of targeted therapies. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the cellular process of autophagy are frequently dysregulated in breast cancer, contributing to tumor progression, metastasis, and therapeutic resistance.[1][2] Recent research has identified this compound (PSE2) as a novel dual inhibitor of both STAT3 and autophagy, highlighting its potential as a therapeutic agent against breast cancer, especially TNBC.[1] This guide delves into the molecular mechanisms and anti-proliferative efficacy of PSE2 in breast cancer cells.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects on breast cancer cells through a multi-faceted mechanism, primarily by concurrently inhibiting STAT3 signaling and impairing the autophagy-lysosomal pathway.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, including breast cancer, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth. PSE2 has been shown to directly target the STAT3 signaling cascade.[1]

PSE2 treatment leads to a significant reduction in the phosphorylation of both JAK2 and STAT3 at key tyrosine and serine residues (Tyr1007/1008 for JAK2, and Tyr705 and Ser727 for STAT3).[1] This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity. Consequently, the expression of STAT3 downstream target genes involved in cell proliferation and survival, such as Cyclin D1 and Bcl-2, is downregulated.

Impairment of Autophagy Flux

Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions. In breast cancer, particularly TNBC, pro-survival autophagy is a key driver of metastasis. PSE2 disrupts the autophagy process by blocking autophagic flux.

Specifically, PSE2 impairs lysosomal function by increasing lysosomal pH and inhibiting the activity of lysosomal proteases. This disruption prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the autophagy substrate p62. The blockage of autophagic degradation ultimately contributes to the anti-proliferative and anti-metastatic effects of PSE2.

Quantitative Data on the Anti-proliferative Effects of this compound

The anti-proliferative activity of this compound has been quantified in various breast cancer cell lines. The following tables summarize the key findings.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 48 | ~5 |

| HS-578T | Triple-Negative Breast Cancer | MTT Assay | 48 | Not explicitly quantified, but significant inhibition observed |

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of PSE2 on triple-negative breast cancer cells.

| Cell Line | Treatment | Apoptosis Rate (%) |

| MDA-MB-231 | Control | Baseline |

| MDA-MB-231 | This compound (Concentration-dependent) | Increased in a dose-dependent manner |

Table 2: Effect of this compound on Apoptosis in Breast Cancer Cells. PSE2 induces programmed cell death in breast cancer cells.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MDA-MB-231 | Control | Baseline | Baseline | Baseline |

| MDA-MB-231 | This compound | Increased | Decreased | No significant change |

Table 3: Cell Cycle Analysis of Breast Cancer Cells Treated with this compound. PSE2 treatment leads to an arrest in the G1 phase of the cell cycle.

| Protein | Cell Line | Treatment | Fold Change (relative to control) |

| p-STAT3 (Tyr705) | MDA-MB-231 | This compound | Decreased |

| STAT3 | MDA-MB-231 | This compound | No significant change |

| LC3-II/LC3-I | MDA-MB-231 | This compound | Increased |

| p62 | MDA-MB-231 | This compound | Increased |

Table 4: Effect of this compound on Key Signaling Proteins in Breast Cancer Cells. Western blot analysis reveals the molecular targets of PSE2 in the STAT3 and autophagy pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key experiments used to evaluate the anti-proliferative effects of this compound.

Cell Culture

Human breast cancer cell lines, such as MDA-MB-231 and HS-578T, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, LC3, p62, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

-

Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound or a vehicle control to the mice via intraperitoneal injection or oral gavage for a specified period.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

Visualization of Signaling Pathways and Workflows

Graphical representations of the molecular pathways and experimental procedures enhance understanding and facilitate knowledge dissemination.

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Caption: this compound impairs the autophagy-lysosomal pathway.

Caption: Workflow for evaluating the in vitro effects of this compound.

Conclusion

This compound demonstrates significant anti-proliferative effects against breast cancer cells, particularly triple-negative breast cancer, by dually inhibiting the STAT3 signaling pathway and impairing autophagy. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PSE2. The visualization of the underlying mechanisms and experimental workflows aims to facilitate a deeper understanding and guide future studies in this promising area of cancer research. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in the treatment of breast cancer.

References

Unraveling the Anti-Cancer Mechanism of Pulchinenoside E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchinenoside E2 (PSE2), a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Pulsatilla chinensis, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its dual role as an inhibitor of both STAT3 signaling and autophagy. This document provides an in-depth look at the molecular pathways affected by PSE2, summarizes available quantitative data on its cytotoxic effects, outlines key experimental methodologies, and presents visual diagrams of the signaling cascades involved. The primary focus of current research has been on its potent anti-metastatic activity in triple-negative breast cancer (TNBC).

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and effective therapeutic agents. Natural products are a rich source of bioactive compounds with diverse pharmacological activities. This compound, derived from a plant used in traditional medicine, has demonstrated significant anti-proliferative and anti-metastatic effects, particularly in aggressive cancer subtypes like TNBC.[1] Its unique dual-action mechanism makes it a compelling candidate for further investigation and drug development. This guide aims to provide a detailed overview of the molecular underpinnings of PSE2's anti-cancer activity.

Core Mechanism of Action: Dual Inhibition

Current research indicates that this compound exerts its anti-cancer effects primarily through the simultaneous inhibition of two critical cellular pathways that are often dysregulated in cancer: the JAK2/STAT3 signaling pathway and the process of autophagy.[1]

Inhibition of the JAK2/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide array of human cancers, promoting cell proliferation, survival, invasion, and angiogenesis.[1] PSE2 has been identified as a direct inhibitor of this pathway.

The mechanism involves:

-

Suppression of JAK2 Phosphorylation: PSE2 inhibits the phosphorylation of Janus kinase 2 (p-JAK2) at Tyr1007/1008.[1] JAK2 is a primary upstream kinase responsible for activating STAT3.

-

Suppression of STAT3 Phosphorylation: By inhibiting JAK2, PSE2 effectively prevents the phosphorylation of STAT3 at key tyrosine (Tyr705) and serine (Ser727) residues.[1] This phosphorylation is essential for STAT3 dimerization and activation.

-

Impairment of STAT3 Nuclear Activity: The inhibition of phosphorylation prevents STAT3 from translocating to the nucleus, thereby impairing its function as a transcriptional activator of genes involved in cancer progression.

-

Inhibition of Mitochondrial Function: Activated STAT3 also has non-transcriptional roles within the mitochondria. PSE2 has been shown to inhibit STAT3-dependent mitochondrial oxidative phosphorylation, further contributing to its anti-cancer effects.

Inhibition of Autophagy

Autophagy is a cellular degradation process that recycles damaged organelles and proteins. In cancer, pro-survival autophagy can help tumor cells withstand stress and resist therapy. PSE2 acts as an autophagy inhibitor by disrupting lysosomal function.

The mechanism involves:

-

Blocking Autophagic Flux: PSE2 blocks the fusion of autophagosomes with lysosomes, a critical step in the degradation of cellular waste.

-

Impairing Lysosomal Function: It impairs the proteolytic activity within lysosomes by promoting the degradation of mature proteases and disrupting the acidic environment necessary for their function. This action is independent of its effects on STAT3.

The concurrent inhibition of STAT3 signaling and protective autophagy creates a synergistic effect, leading to enhanced suppression of cancer cell migration and invasion.

Quantitative Data on Anti-Cancer Effects

Quantitative data for this compound is primarily available for its cytotoxic effects. The half-maximal inhibitory concentration (IC50) has been determined in a limited number of cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Source |

| HL-60 | Human Promyelocytic Leukemia | 2.6 µg/mL | |

| A-375 | Human Malignant Melanoma | 5.9 µM | |

| A549 | Human Lung Carcinoma | >10 µM (approx.)* | Inferred from studies on related compounds |

| MDA-MB-231 | Triple-Negative Breast Cancer | Selective inhibition of invasion and migration noted | |

| HS-578T | Triple-Negative Breast Cancer | Selective inhibition of invasion and migration noted |

Key Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize the anti-cancer effects of this compound. These are based on standard laboratory procedures, as the specific, detailed protocols from the primary literature on PSE2 are not fully available.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

Unveiling the Pharmacological Potential of Pulchinenoside E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchinenoside E2, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Pulsatilla chinensis, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, its potential as a therapeutic agent, particularly in oncology, is an area of active investigation. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Pharmacological Profile

Anticancer Activity

This compound has demonstrated notable cytotoxic and anti-metastatic properties in preclinical studies. Its efficacy has been particularly highlighted in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).

Non-Small Cell Lung Cancer (NSCLC):

Research has shown that this compound (also referred to as Pulsatilla saponin E) suppresses the viability, migration, and invasion of NSCLC cells.[1] Furthermore, it promotes apoptosis, a form of programmed cell death, in these cancer cells.[1] The underlying mechanism for these effects involves the negative regulation of the Akt/FASN signaling pathway.[1]

Triple-Negative Breast Cancer (TNBC):

A recent study has identified this compound as a dual-functional inhibitor of STAT3 and autophagy, demonstrating potent anti-metastatic activity in TNBC models.[2] It selectively inhibits the invasion and migration of TNBC cells.[2] Mechanistically, this compound suppresses the phosphorylation of key signaling proteins p-JAK2 and p-STAT3, thereby impairing the nuclear transcriptional activity of STAT3 and inhibiting STAT3-dependent mitochondrial oxidative phosphorylation.[2] The concurrent inhibition of STAT3 phosphorylation and autophagy synergistically enhances the suppression of TNBC cell migration and invasion.[2] In vivo studies have shown that this compound significantly reduces hepatic and pulmonary metastases in mouse models.[2]

General Cytotoxicity

An initial study identified this compound as cytotoxic to HL-60 human leukemia cells.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the pharmacological effects of this compound.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HL-60 | Cytotoxicity | IC50 | 2.6 µg/mL | Not specified |

| A549 (NSCLC) | Viability | IC50 | Concentration-dependent | [1] |

| H1299 (NSCLC) | Viability | IC50 | Concentration-dependent | [1] |

| TNBC cell lines | Migration/Invasion | - | Selective inhibition | [2] |

Note: Specific IC50 values for A549 and H1299 cells and concentrations for migration/invasion assays require access to the full-text articles for precise data extraction.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of key cellular signaling pathways.

Akt/FASN Pathway in NSCLC

In non-small cell lung cancer, this compound downregulates the Akt/FASN (Fatty Acid Synthase) signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. FASN, a key enzyme in fatty acid synthesis, is often overexpressed in cancer cells and is associated with tumor progression. By inhibiting this pathway, this compound disrupts these crucial cellular processes in cancer cells, leading to decreased viability and metastasis.

References

Early-Stage Research on Pulchinenoside E2 and Apoptosis: A Technical Guide

Disclaimer: Direct early-stage research identifying "Pulchinenoside E2" and its specific role in apoptosis is limited in publicly accessible literature. This guide centers on the available research for "Pulsatilla saponin (B1150181) E" (PSE), a closely related compound, and supplements this with data from other well-studied saponins (B1172615) isolated from Pulsatilla chinensis, such as Pulsatilla saponin D (PSD). This information serves as a valuable proxy for understanding the potential mechanisms of this compound.

Introduction

Saponins derived from the rhizome of Pulsatilla chinensis (Bai Tou Weng) have long been a focal point in traditional Chinese medicine and are now gaining significant attention in modern oncological research. These triterpenoid (B12794562) saponins have demonstrated a range of pharmacological activities, including potent anti-inflammatory, anti-tumor, and apoptosis-inducing properties. Among these, this compound and the closely related Pulsatilla saponin E (PSE) are emerging as compounds of interest for their potential in cancer therapy. This technical guide provides an in-depth overview of the early-stage research on PSE and its role in apoptosis, with supplementary data from other relevant pulsatilla saponins, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Concepts: Apoptosis and Saponin-Mediated Cytotoxicity

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. A primary goal of many cancer therapies is to selectively induce apoptosis in malignant cells.

Triterpenoid saponins from Pulsatilla chinensis have been shown to exert cytotoxic effects on various cancer cell lines by triggering apoptotic pathways. The proposed mechanisms often involve the modulation of key signaling cascades that regulate cell survival and death.

Quantitative Data on Pulsatilla Saponins and Apoptosis

The following tables summarize the quantitative data from in vitro studies on Pulsatilla saponin E (PSE) and the closely related Pulsatilla saponin D (PSD).

Table 1: Cytotoxicity of Pulsatilla Saponin D (PSD) Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| WPMY-1 | Prostate Stromal | 2.649[1] |

| HPRF | Prostate Fibroblast | 1.201[1] |

| BPH-1 | Benign Prostatic Hyperplasia | 4.816[1] |

Data presented is for Pulsatilla Saponin D (PSD) as a proxy for this compound.[1]

Table 2: Apoptosis Induction by Pulsatilla Saponin D (PSD) in Prostatic Cells

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) |

| WPMY-1 | 0.5 - 4 | Significant increase[2] |

| HPRF | 1 - 4 | Significant increase[2] |

| BPH-1 | 2 | Significant increase[2] |

Data presented is for Pulsatilla Saponin D (PSD) as a proxy for this compound. The term "significant increase" indicates a statistically significant rise in the percentage of apoptotic cells compared to untreated controls as measured by flow cytometry.[2]

Signaling Pathways Implicated in Pulchinenoside-Induced Apoptosis

Research on Pulsatilla saponin E (PSE) has indicated its mechanism of action involves the negative regulation of the Akt/FASN signaling pathway.[3] The Akt pathway is a critical regulator of cell survival, and its inhibition can lead to the induction of apoptosis. Fatty acid synthase (FASN) is often overexpressed in cancer cells and is associated with tumor progression.

The general mechanism for saponin-induced apoptosis often involves the intrinsic or mitochondrial pathway. This is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of pulsatilla saponins on apoptosis.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, WPMY-1, HPRF, BPH-1)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pulsatilla saponin E (or other pulchinenosides)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of the pulsatilla saponin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

Pulsatilla saponin E (or other pulchinenosides)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the saponin for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in apoptosis signaling pathways.

Materials:

-

Cancer cell lines

-

Pulsatilla saponin E (or other pulchinenosides)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-FASN, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with the saponin, then lyse the cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

Conclusion and Future Directions

The early-stage research on Pulsatilla saponin E and related compounds strongly suggests their potential as pro-apoptotic agents in cancer cells. The available data points towards the involvement of key signaling pathways such as the Akt/FASN pathway. However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and purification of this compound to conduct specific in vitro and in vivo studies.

-

Comprehensive dose-response studies across a wider range of cancer cell lines to determine its broader efficacy and specificity.

-

In-depth mechanistic studies to precisely map the signaling cascades activated by this compound.

-

In vivo studies using animal models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a foundational understanding based on the current landscape of research on related compounds. As more specific data on this compound becomes available, this information will be crucial for guiding further drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Pulsatilla Saponin D Suppresses Proliferation and Induces Apoptosis in Human Prostatic Cells [mdpi.com]

- 3. Pulsatilla saponin E suppresses viability, migration, invasion and promotes apoptosis of NSCLC cells through negatively regulating Akt/FASN pathway via inhibition of flotillin-2 in lipid raft - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Potential of Pulchinenoside E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory activity of Pulchinenoside E2 is currently limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known anti-inflammatory properties of closely related saponins (B1172615) from Pulsatilla chinensis and established methodologies for evaluating anti-inflammatory compounds. The proposed mechanisms and experimental designs should be considered as a framework for initiating research on this compound.

Introduction

This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Pulsatilla chinensis (Bai Tou Weng), a plant with a long history in traditional Chinese medicine for treating inflammatory conditions. While the anti-inflammatory activities of the total saponin extract and other individual saponins from Pulsatilla chinensis, such as Pulchinenoside C (also known as Anemoside B4), have been documented, specific data on this compound remains scarce. This technical guide aims to provide researchers with a foundational understanding of the potential anti-inflammatory profile of this compound, drawing parallels from related compounds and outlining detailed experimental protocols and theoretical signaling pathways to facilitate further investigation.

Potential Anti-inflammatory Mechanisms of Pulchinenosides

The anti-inflammatory effects of saponins from Pulsatilla chinensis are believed to be mediated through the modulation of key inflammatory signaling pathways. While the precise mechanisms of this compound are yet to be elucidated, studies on related pulchinenosides, particularly Pulchinenoside C, suggest that the anti-inflammatory activity likely involves the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

Proposed Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade for the anti-inflammatory action of this compound, based on the known mechanisms of other Pulsatilla saponins.

Caption: Proposed anti-inflammatory mechanism of this compound.

Quantitative Data from Related Saponins

While specific quantitative data for this compound is not available, the following tables summarize the anti-inflammatory effects of total Pulsatilla chinensis saponins (PRS) and Anemoside B4 (Pulchinenoside C) to provide a contextual reference.

Table 1: In Vivo Anti-inflammatory Activity of Pulsatilla chinensis Saponins (PRS) in a DSS-Induced Ulcerative Colitis Rat Model

| Treatment Group | Dose (mg/kg) | Mesenteric Blood Flow (Relative to Model) | Colon Length (cm) | Histological Score (Inflammation) |

| Control | - | Normal | Normal | 0 |

| DSS Model | - | 100% | Significantly Shortened | Severe |

| PRS (Low Dose) | 200 | Reduced | Partially Restored | Moderate |

| PRS (Medium Dose) | 300 | Significantly Reduced | Partially Restored | Mild-Moderate |

| PRS (High Dose) | 400 | Significantly Reduced | Restored to near normal | Mild |

Source: Adapted from Liu et al., 2021.[3]

Table 2: In Vivo Anti-inflammatory Activity of Anemoside B4 in a Xylene-Induced Ear Edema Mouse Model

| Treatment Group | Dose (mg/kg) | Inhibition of Ear Edema (%) |

| Control | - | 0% |

| Xylene Model | - | - |

| Anemoside B4 | 12.5 | Significant Inhibition |

| Anemoside B4 | 25 | More Significant Inhibition |

| Anemoside B4 | 50 | Strong Inhibition |

Source: Adapted from a 2019 study on the anti-inflammatory properties of anemoside B4.[4]

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be employed to investigate the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophages are a suitable cell line for in vitro anti-inflammatory studies.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) to each well (except for the control group) and incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

This protocol measures the inhibition of PGE2, another critical inflammatory mediator.

-

Cell Seeding and Treatment: Follow steps 1-3 from the NO production assay.

-

Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate and collect the supernatant.

-

ELISA: Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin (B15479496) E2 ELISA kit, following the manufacturer's instructions.

This technique is used to assess the effect of this compound on the expression of key inflammatory proteins.

-

Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model

This is a classic model for evaluating acute inflammation.

-

Animals: Use male Sprague-Dawley rats (180-220 g).

-

Grouping: Divide the animals into groups: Control, Carrageenan model, this compound (different doses), and a positive control (e.g., Indomethacin).

-

Drug Administration: Administer this compound or the vehicle orally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan model group.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical flow of experiments to assess the anti-inflammatory potential of this compound.

Caption: Experimental workflow for investigating this compound.

Conclusion

While direct evidence is pending, the existing literature on related Pulsatilla saponins provides a strong rationale for investigating this compound as a potential anti-inflammatory agent. The proposed mechanisms involving the NF-κB and MAPK pathways offer a solid starting point for mechanistic studies. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to systematically evaluate the anti-inflammatory efficacy and mechanism of action of this compound, thereby contributing to the development of novel anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of saponins from roots of Impatiens parviflora DC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Pulchinenoside E2 from Pulsatilla chinensis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, isolation, and purification of Pulchinenoside E2, a bioactive triterpenoid (B12794562) saponin (B1150181) from the roots of Pulsatilla chinensis. The protocols are designed to be a valuable resource for natural product chemists, pharmacologists, and professionals in the field of drug discovery and development.

Introduction

Pulsatilla chinensis (Bunge) Regel is a perennial herb that has been extensively used in traditional Chinese medicine for its anti-inflammatory, antitumor, and antimicrobial properties.[1] The primary bioactive constituents responsible for these pharmacological effects are triterpenoid saponins (B1172615), with this compound being a significant component.[2][3] The complex structure and relatively low abundance of this compound necessitate efficient and robust extraction and isolation techniques to obtain high-purity compounds for research and drug development purposes.

This document outlines various methods for the extraction of total saponins from P. chinensis and subsequent chromatographic techniques for the isolation and purification of this compound.

Extraction of Total Saponins from Pulsatilla chinensis

The initial step involves the extraction of a crude saponin mixture from the dried and powdered roots of Pulsatilla chinensis. Several methods can be employed, with solvent extraction being the most common. The choice of method can influence the extraction efficiency and the profile of the extracted compounds.

Conventional Solvent Extraction (Reflux)

This is a widely used and effective method for extracting saponins.

Protocol:

-

Grind the dried roots of Pulsatilla chinensis into a coarse powder.

-

Weigh 2.5 kg of the powdered plant material and place it in a large round-bottom flask.[2]

-

Add 70% ethanol (B145695) in a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.

-

Combine the filtrates from the three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which can lead to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[4]

Protocol:

-

Mix the powdered roots of Pulsatilla chinensis with 85% ethanol at a liquid-to-solid ratio of 10:1 (mL/g).

-

Place the mixture in an ultrasonic bath or use a probe-type sonicator.

-

Set the extraction temperature to 50°C.

-

Apply ultrasonic treatment for 75 minutes.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process for a total of three cycles for optimal yield.

-

Combine the extracts and concentrate under reduced pressure.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is known for its high efficiency and reduced solvent consumption.

Protocol:

-

Combine the powdered plant material with a suitable solvent (e.g., 70% ethanol) in a microwave-safe extraction vessel.

-

Set the microwave power (e.g., 500 W) and extraction time (e.g., 10 minutes).

-

Maintain a controlled temperature (e.g., 90°C) during the extraction process.

-

After extraction, cool the vessel and filter the extract.

-

The resulting extract can then be concentrated.

Extraction Data Summary

| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield of Total Saponins (mg/g) | Reference |

| Reflux Extraction | 70% Ethanol | 1:10 (w/v) | Reflux | 3 x 2h | Not specified | |